molecular formula C26H37NO3 B1164248 Dysolenticin J CAS No. 1337973-08-6

Dysolenticin J

Cat. No.: B1164248
CAS No.: 1337973-08-6
M. Wt: 411.6 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dysolenticin J is typically isolated from the twigs and leaves of Dysoxylum lenticellatum. The extraction process involves using a 95% ethanolic extract of air-dried, powdered leaves and twigs . The structures of the isolated compounds, including this compound, are elucidated using extensive spectroscopic methods such as single-crystal X-ray diffraction .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from the Dysoxylum lenticellatum plant.

Chemical Reactions Analysis

Types of Reactions

Dysolenticin J undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

Dysolenticin J exerts its effects through its interaction with specific molecular targets and pathways. The compound has shown significant vasodilative effects, which are likely mediated through its interaction with vascular smooth muscle cells . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Dysolenticin J is part of a group of tirucallane-type triterpenoids isolated from Dysoxylum lenticellatum. Other similar compounds include Dysolenticin A, Dysolenticin B, and Dysolenticin C .

Uniqueness

What sets this compound apart from other similar compounds is its significant vasodilative effects and its unique structure, which includes a hemiketal moiety . This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Dysolenticin J is a notable compound derived from the plant Dysoxylum lenticellatum , belonging to the Meliaceae family. This compound has garnered attention for its diverse biological activities, particularly its potent vasodilative effects. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a triterpenoid with a unique chemical structure that contributes to its biological properties. Its molecular formula is C30H48OC_{30}H_{48}O, and it features a complex arrangement of rings and functional groups typical of triterpenoids.

Vasodilative Effects

One of the most significant biological activities of this compound is its vasodilative effect . Research indicates that this compound can induce relaxation in vascular smooth muscle, leading to increased blood flow.

  • Study Findings :
    • In experiments involving isolated rat aortic rings, this compound demonstrated a diastolic degree of 87.4% at a concentration of 10 μg/mL , indicating strong vasodilation capability .
    • The compound acts through mechanisms that may involve the modulation of calcium ion channels and nitric oxide pathways, although specific pathways require further elucidation.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Calcium Channel Modulation : this compound may influence calcium influx in vascular smooth muscle cells, leading to relaxation.
  • Nitric Oxide Pathway : The compound could enhance nitric oxide production or sensitivity, promoting vasodilation.

Comparative Biological Activity

A comparison with other compounds within the Meliaceae family shows that this compound has superior vasodilative properties compared to several related triterpenoids. The following table summarizes the vasodilative effects of various compounds isolated from Dysoxylum species:

CompoundSourceVasodilative Effect (%) at 10 μg/mL
This compoundDysoxylum lenticellatum87.4
Other TriterpenoidsDysoxylum spp.Varies (generally lower than this compound)

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Vasodilation in Rat Models :
    • A study demonstrated significant vasodilative effects on intact rat aortic rings, confirming its potential therapeutic use in managing hypertension .
  • Cytotoxicity Studies :
    • While primarily noted for its vasodilative properties, preliminary studies suggest that compounds related to this compound may exhibit cytotoxic activity against cancer cell lines, although specific data on this compound itself is limited .
  • Biosynthesis Insights :
    • Recent research into the biosynthesis of limonoids has provided insights into how compounds like this compound are produced in plants, which can inform future studies on enhancing yield and extraction methods .

Properties

IUPAC Name

3-[(3R,5R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19-20,28H,7-13H2,1-5H3,(H,27,29,30)/t16-,17-,19-,20+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJSKMXFZVHGN-NWGDQWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4C5=CC(=O)NC5=O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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